Field: Chemical Synthesis
Application: 7-Nitro-3,4-benzocoumarin is used in the synthesis of coumarin derivatives . These derivatives have a wide range of applications in various fields, including medical science, biomedical research, and many industrial branches .
Method of Application: Several methods of one-pot synthesis of coumarin derivatives are described, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
Results: The methods are compared with each other, and the advantages and disadvantages of each of them are addressed .
Field: Biomedical Research
Application: 7-Nitro-3,4-benzocoumarin is used in mutagenicity studies . It is used to study the metabolic activation of nitrodibenzopyranone isomers and related compounds .
Method of Application: The compound is used in Salmonella plate-incorporation and microsuspension assays .
Results: The results of these studies are used to understand the mutational specificity of nitrodibenzopyranones .
Application: 7-Nitro-3,4-benzocoumarin is used in biophysical studies, particularly in the investigation of molecular interactions of drug candidates with Human Serum Albumin (HSA) .
Method of Application: The compound is used in various biophysical techniques, including UV–Vis titration, fluorescence quenching experiments, and CD measurements .
Results: The compound displayed non-covalent hydrophobic mode of binding with HSA . The fluorescence spectroscopic results revealed that the compound exhibited strong capability to quench the intrinsic fluorescence of HSA at Trp 214 site .
Field: Pharmaceutical Research
Application: 7-Nitro-3,4-benzocoumarin is used in pharmaceutical research, particularly in the synthesis of coumarin derivatives .
Method of Application: The compound is used in the synthesis of coumarin derivatives, which have a wide range of applications in medical science, biomedical research, and many industrial branches .
Results: The synthesized coumarin derivatives are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
7-Nitro-3,4-benzocoumarin is a chemical compound with the molecular formula C₁₃H₇N₁O₄. It belongs to the benzocoumarin family, characterized by a coumarin core fused with a benzene ring. The nitro group at the 7-position contributes to its unique chemical properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential as a fluorescent probe and its role in biological systems.
These reactions highlight the versatility of 7-nitro-3,4-benzocoumarin in synthetic organic chemistry .
Research indicates that 7-nitro-3,4-benzocoumarin exhibits various biological activities:
These activities make 7-nitro-3,4-benzocoumarin a candidate for further investigation in drug development and biomedical applications .
Several methods have been developed for synthesizing 7-nitro-3,4-benzocoumarin:
Each method offers distinct advantages regarding yield and functional group compatibility.
The applications of 7-nitro-3,4-benzocoumarin span multiple fields:
These applications underscore its importance in both research and industry .
Interaction studies involving 7-nitro-3,4-benzocoumarin have focused on its binding affinity with various biological targets:
Such studies are crucial for understanding the mechanisms underlying its biological activities .
Several compounds share structural similarities with 7-nitro-3,4-benzocoumarin. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
3-Nitro-2H-chromen-2-one | Benzocoumarin core | Exhibits different fluorescence properties |
6-Nitrobenzofuran | Fused aromatic ring | Known for distinct electronic properties |
7-Hydroxycoumarin | Hydroxy group at position 7 | Exhibits strong antioxidant activity |
While these compounds share certain structural features with 7-nitro-3,4-benzocoumarin, each possesses unique characteristics that influence their reactivity and biological activity. This uniqueness highlights the importance of studying 7-nitro-3,4-benzocoumarin within the broader context of benzocoumarins and their derivatives .
Acute Toxic;Irritant